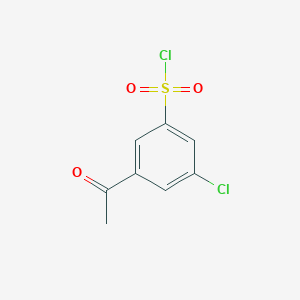
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and (3-bromophenyl)difluoromethyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with (3-bromophenyl)difluoromethyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Aplicaciones Científicas De Investigación
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl ((3-bromophenyl)difluoromethyl)phosphonate involves the cleavage of the P-C bond under basic conditions, leading to the formation of a bromodifluoromethyl anion. This anion can then undergo further reactions to form difluorocarbene intermediates, which are highly reactive and can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (bromodifluoromethyl)phosphonate: Similar in structure but with different substituents on the phenyl ring.
Diethyl (difluoromethyl)phosphonate: Lacks the bromine atom, leading to different reactivity and applications.
Diethyl (3-bromopropyl)phosphonate: Contains a different alkyl chain, affecting its chemical properties and uses.
Uniqueness
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to form highly reactive difluorocarbene intermediates sets it apart from other phosphonate derivatives .
Propiedades
Fórmula molecular |
C11H14BrF2O3P |
|---|---|
Peso molecular |
343.10 g/mol |
Nombre IUPAC |
1-bromo-3-[diethoxyphosphoryl(difluoro)methyl]benzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GCAQDTHUAFPUKF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC(=CC=C1)Br)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)

![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)

![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)
